molecular formula C40H67NO14 B1674807 Leucomycin A1 CAS No. 16846-34-7

Leucomycin A1

Katalognummer: B1674807
CAS-Nummer: 16846-34-7
Molekulargewicht: 786 g/mol
InChI-Schlüssel: IEMDOFXTVAPVLX-BRSNCBHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Leucomycin A1 is particularly noted for its effectiveness against a range of pathogens:

  • Gram-positive Bacteria : It shows potent activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Cocci : While less effective than against Gram-positive bacteria, it still demonstrates some activity against certain Gram-negative organisms.
  • Mycoplasma and Leptospira : The compound has been effective in controlling infections caused by these pathogens.

Table 1: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.04 µg/ml
Bacillus subtilis0.60 µg/ml
Klebsiella pneumoniae10 µg/ml
Streptococcus pneumoniae1.56 µg/ml

Research Applications

This compound serves multiple roles in scientific research:

  • Chemistry : It is utilized as a model compound for exploring the structure-activity relationships of macrolide antibiotics. Researchers investigate how modifications to its structure can enhance antibacterial efficacy or reduce resistance.
  • Biology : The compound is employed in studies examining bacterial resistance mechanisms. Understanding how bacteria develop resistance to macrolides can inform the development of new antibiotics.
  • Medicine : Investigations into this compound's potential therapeutic applications are ongoing, particularly for treating infections caused by antibiotic-resistant strains.

Veterinary Medicine

In veterinary practices, this compound is used as an antibiotic to promote animal health. Its effectiveness against various pathogens makes it suitable for treating infections in livestock and pets, contributing to better overall health outcomes in animal populations.

Industrial Production

The industrial production of this compound involves large-scale fermentation processes using Streptomyces kitasatoensis. The fermentation broth undergoes purification through filtration, solvent extraction, and chromatography to isolate the antibiotic effectively.

Table 2: Production Process Overview

StepDescription
FermentationCultivation of S. kitasatoensis in nutrient medium
PurificationFiltration, solvent extraction, chromatography
Final ProductIsolation of this compound

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Study on Resistance Mechanisms : Research published in The Journal of Antibiotics highlighted how this compound can be used to study resistance mechanisms in Gram-positive bacteria, providing insights that could lead to new therapeutic strategies .
  • Clinical Applications : Clinical trials have shown that this compound can be effective in treating infections caused by resistant strains of bacteria, demonstrating its potential as a valuable therapeutic agent .
  • Veterinary Use : In veterinary medicine, a study indicated that this compound significantly improved recovery rates in livestock infected with resistant bacterial strains .

Wirkmechanismus

Target of Action

Leucomycin A1, a major metabolite of the leucomycin complex, primarily targets the 50S ribosomal protein L3 . This protein is a crucial component of the bacterial ribosome, playing a significant role in protein synthesis.

Mode of Action

This compound functions by binding to the bacterial ribosome, specifically targeting the 50S subunit . This binding interferes with the translocation step of protein synthesis, which is crucial for the growth and replication of bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, this compound disrupts the translocation process, thereby inhibiting protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis in bacterial cells . This inhibition results in the cessation of bacterial growth and replication, leading to the eventual death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound, as degradation products can be readily produced in acidic conditions . Additionally, the presence of other bacteria and the specific strain of bacteria can also influence the efficacy of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leucomycin A1 is primarily produced through fermentation by the microorganism Streptomyces kitasatoensis . The fermentation process involves cultivating the bacteria under specific conditions that promote the production of the leucomycin complex. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to a series of purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound . The process is optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Leucomycin A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its antibacterial properties or to produce derivatives with different biological activities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered biological activities. These derivatives are often studied for their potential use in treating different bacterial infections .

Biologische Aktivität

Leucomycin A1 is a prominent member of the leucomycin complex, a group of macrocyclic lactone antibiotics derived from the bacterium Streptomyces kitasatoensis. This compound has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, and its potential therapeutic applications in both veterinary and human medicine.

Chemical Structure and Properties

This compound is characterized by its unique macrolide structure, which is essential for its biological activity. It is soluble in various organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with good water solubility as well. This solubility profile enhances its applicability in various formulations for therapeutic use .

Antibacterial Activity

This compound exhibits significant antibacterial activity, primarily targeting Gram-positive bacteria. The spectrum of activity includes:

  • Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative cocci : Moderate effectiveness against certain strains.
  • Mycoplasma and Leptospira : Demonstrates activity against these pathogens as well.

A study reported that at a concentration of 1.56 µg/ml, this compound inhibited all isolates of Diplococcus pneumoniae, showcasing its potent antibacterial properties .

This compound functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This mechanism is similar to that of other macrolide antibiotics, allowing it to effectively halt bacterial growth and reproduction.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antiproliferative Activity : Research indicates that some derivatives of leucomycin exhibit moderate antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). For instance, certain nitroso cycloadducts derived from leucomycin demonstrated notable cytotoxicity against these cell lines .
  • Clinical Case : A case study highlighted an adverse reaction associated with leucomycin treatment, where a patient developed acute generalized exanthematous pustulosis after administration. This underscores the importance of monitoring for potential side effects during treatment .
  • Biosynthetic Studies : Investigations into the biosynthesis of leucomycin have revealed insights into its production pathways and the role of precursors in enhancing its antibiotic properties .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other members of the leucomycin complex:

CompoundGram-positive ActivityGram-negative ActivityOther Pathogens
This compoundHighModerateMycoplasma, Leptospira
KitasamycinHighModerateMycoplasma, Leptospira
Leucomycin A7LowLowNone

Eigenschaften

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDOFXTVAPVLX-YWQHLDGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016463
Record name Leucomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16846-34-7, 1392-21-8
Record name Leucomycin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16846-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitasamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Leucomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A1
Reactant of Route 2
Leucomycin A1
Reactant of Route 3
Leucomycin A1
Reactant of Route 4
Leucomycin A1
Reactant of Route 5
Leucomycin A1
Reactant of Route 6
Leucomycin A1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.